methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with an acetyl group at position 6 and a 4-(N,N-dipropylsulfamoyl)benzamido moiety at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly in modulating receptor interactions (e.g., adenosine receptors, as inferred from structural analogs) . The sulfamoyl group may contribute to solubility and target binding, while the tetrahydrothienopyridine scaffold provides conformational rigidity .
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S2/c1-5-12-27(13-6-2)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-4)19-11-14-26(16(3)28)15-20(19)34-23/h7-10H,5-6,11-15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTGJOOSGAWHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a class of thieno[2,3-c]pyridine derivatives. Key structural analogs include:
Key Differences and Implications
Substitution with 5-methylfuran-2-yl (as in ) introduces aromaticity and hydrogen-bonding capacity, which is absent in the acetylated thienopyridine derivatives .
Position 2 Substituents: The 4-(N,N-dipropylsulfamoyl)benzamido group enhances hydrophilicity and may act as a hydrogen-bond acceptor, contrasting with the 4-cyanobenzylidene group in thiazolo-pyrimidines, which prioritizes π-π stacking .
Biological Activity: Thieno[2,3-c]pyridine derivatives (e.g., the target compound) are structurally related to 2-amino-3-benzoylthiophenes, which enhance adenosine A1 receptor binding via allosteric modulation . The acetyl and sulfamoyl groups in the target compound may similarly influence receptor affinity but require experimental validation. Thiazolo-pyrimidines () exhibit distinct activity profiles due to their dioxo-thiazolo core, which is absent in thienopyridines .
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